molecular formula C24H16FN3 B2650319 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine CAS No. 670270-29-8

4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine

货号: B2650319
CAS 编号: 670270-29-8
分子量: 365.411
InChI 键: WKEJNJUHDAYKRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine is a useful research compound. Its molecular formula is C24H16FN3 and its molecular weight is 365.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor and its applications in anticancer therapies. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C24H16FN3
  • Molecular Weight : 365.411 g/mol
  • CAS Number : 670270-29-8

This compound functions primarily as an inhibitor of VEGFR-2, a critical receptor involved in angiogenesis and tumor growth. The inhibition of VEGFR-2 can impede tumor vascularization, thereby limiting tumor growth and metastasis.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The following table summarizes the IC50 values for selected derivatives, including this compound:

CompoundCell LineIC50 (µM)
7aHepG213.67 ± 1.2
7aHCT1165.48 ± 0.4
7aMCF77.34 ± 0.6
SorafenibHepG29.18 ± 0.6
SorafenibHCT1165.47 ± 0.3
SorafenibMCF77.26 ± 0.3

Compound 7a was identified as one of the most potent derivatives, showing comparable activity to sorafenib, a well-known VEGFR inhibitor .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity and interaction of the compound with the VEGFR-2 active site. These studies indicated that modifications to the phthalazine structure could enhance binding affinity and inhibitory activity against VEGFR-2, leading to derivatives with improved anticancer properties .

Case Studies

Several case studies have highlighted the therapeutic potential of phthalazine derivatives in oncology:

  • Study on N-substituted Phthalazinones : This study synthesized various N-substituted phthalazinones and evaluated their anticancer activities against multiple cell lines. The results indicated that specific substitutions could significantly enhance cytotoxicity against cancer cells .
  • VEGFR Inhibition Study : A detailed examination of phthalazinone derivatives revealed that certain structural modifications led to enhanced VEGFR inhibition, correlating well with biological activity observed in vitro .

科学研究应用

PARP Inhibition

Compounds similar to 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are critical in cancer therapy, especially in treating tumors with BRCA mutations. The synthesis of these compounds often involves complex organic reactions, indicating their potential as therapeutic agents .

Case Study: Synthesis and Evaluation

A notable study focused on synthesizing various phthalazine derivatives, including those with fluorinated phenyl groups. The synthesis involved multiple steps, including the formation of the phthalazine core and subsequent functionalization to enhance biological activity. The researchers evaluated these compounds for their antifungal and anticancer properties through standardized biological assays.

Table 1: Summary of Biological Activities of Phthalazine Derivatives

Compound NameBiological ActivityReference
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneAntifungal
This compoundPotential PARP inhibitor
Other Fluorinated PhthalazinesVarious (Anticancer, Antifungal)

属性

IUPAC Name

4-(4-fluorophenyl)-N-naphthalen-2-ylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3/c25-19-12-9-17(10-13-19)23-21-7-3-4-8-22(21)24(28-27-23)26-20-14-11-16-5-1-2-6-18(16)15-20/h1-15H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEJNJUHDAYKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。